molecular formula C10H8O4 B2359773 4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 3781-70-2

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2359773
CAS No.: 3781-70-2
M. Wt: 192.17
InChI Key: ZECFDSHQTNXXCA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4 It is a derivative of benzofuran, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring

Scientific Research Applications

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to form the benzofuran ring . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, phosphonation, and subsequent cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methyl group can undergo halogenation or other substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt essential cellular processes . The hydroxyl and carboxylic acid groups play crucial roles in binding to target proteins and enzymes, leading to inhibition of their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the 4-position and the carboxylic acid group at the 2-position enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECFDSHQTNXXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC(=C12)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Hydroxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester (Example 156, Step 2) was dissolved in a 40% TFA/methylene chloride solution at room temperature for 4 hours. 4-Hydroxy-3-methyl-benzofuran-2-carboxylic acid was isolated as a white powder by evaporation of the solvent.
Name
4-Hydroxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

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Cc1c(C(=O)OC(C)(C)C)oc2cccc(O)c12
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reactant
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